molecular formula C8H6O6 B1585314 3,6-Dihydroxyphthalic acid CAS No. 3786-46-7

3,6-Dihydroxyphthalic acid

Cat. No. B1585314
CAS RN: 3786-46-7
M. Wt: 198.13 g/mol
InChI Key: UDKMUSGWGWZJBZ-UHFFFAOYSA-N
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Description

3,6-Dihydroxyphthalic acid is an organic compound with the chemical formula C8H6O6 . It is a white crystalline solid that is stable under normal conditions . It has two hydroxyl functional groups, one located on the 3rd carbon and the other on the 6th carbon of the phthalic ring . It has good solubility in water and can dissolve in ethanol and ether solvents . It is a reactive anion radical that can be used in analytical methods .


Synthesis Analysis

The synthesis of 3,6-Dihydroxyphthalic acid can be achieved through the oxidation reaction of phthalic acid . A common method involves dissolving phthalic acid in concentrated sulfuric acid, followed by oxidation with concentrated nitric acid or sodium persulfate, resulting in 3,6-Dihydroxyphthalic acid .


Molecular Structure Analysis

The molecular structure of 3,6-Dihydroxyphthalic acid consists of a total of 20 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 2 aromatic hydroxyls .


Chemical Reactions Analysis

3,6-Dihydroxyphthalic acid is a reactive anion radical that can be used in analytical methods . It has been shown to have antioxidant properties and can be used to treat biological samples . It is also a homologue of 2,5-dihydroxybenzoic acid and shows similar fluorescence properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dihydroxyphthalic acid are as follows: it has a molecular weight of 198.13 g/mol , a density of 1.779±0.06 g/cm3 (Predicted) , a melting point of 223℃ (dec.) , a boiling point of 483.7±45.0 °C (Predicted) , a flash point of 260.418°C , and a refractive index of 1.718 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 3,6-Dihydroxyphthalic acid, focusing on six unique applications:

Analytical Chemistry

3,6-Dihydroxyphthalic acid is used as a reactive anion radical in various analytical methods. It’s particularly useful in the analysis of biological samples due to its antioxidant properties .

Material Science

In material science, this compound is utilized for its fluorescence properties , which are similar to those of 2,5-dihydroxybenzoic acid. This makes it valuable in the development of fluorescent materials and sensors .

Biological Applications

Due to its antioxidant properties, 3,6-Dihydroxyphthalic acid can be used to treat biological samples, potentially protecting them from oxidative damage .

Molecular Simulations

This compound is referenced in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These programs can produce impressive visualizations and are essential tools in computational chemistry and biology .

Chemical Synthesis

3,6-Dihydroxyphthalic acid serves as a building block in chemical synthesis for various organic compounds. Its reactive nature allows it to participate in multiple synthetic pathways .

Future Directions

3,6-Dihydroxyphthalic acid has multiple applications in the chemical industry . It is often used as an important raw material in organic synthesis for the production of dyes, fluorescent brighteners, and photosensitive materials . Additionally, it can also be used as an additive in the cosmetics and pharmaceutical industries .

properties

IUPAC Name

3,6-dihydroxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O6/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKMUSGWGWZJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321816
Record name 3,6-dihydroxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydroxyphthalic acid

CAS RN

3786-46-7
Record name 3786-46-7
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Record name 3,6-dihydroxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIHYDROXYPHTHALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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